![molecular formula C17H13ClF3N5O B2367955 N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide CAS No. 338773-11-8](/img/structure/B2367955.png)

N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

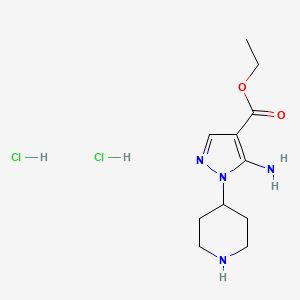

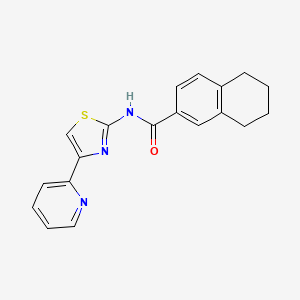

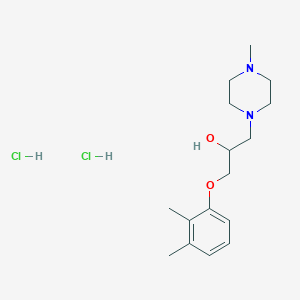

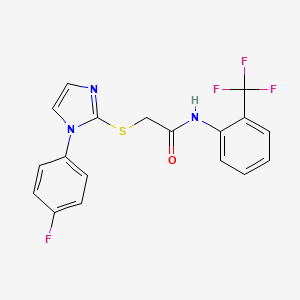

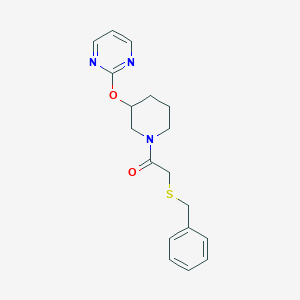

The compound “N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a trifluoromethyl group (-CF3), and a quinoxalinyl group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, influencing the compound’s three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions . The trifluoromethyl group is generally considered stable but could potentially undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity . The amide group could form hydrogen bonds, potentially affecting the compound’s solubility .Scientific Research Applications

Antifungal Applications

Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which may include the compound , have been assayed in vitro as potential antimycotic agents against eight fungal strains . This suggests a potential application of the compound in the development of new antifungal drugs.

Antimicrobial Applications

The compound could also have potential antimicrobial applications. A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which may include the compound , were synthesized as potential antimicrobial agents .

Antiviral Applications

The compound could be used in the development of new antiviral drugs. Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which may include the compound , showed promising antiviral activity .

Kinase Inhibitory Activity

A series of o-amino-arylurea derivatives, which may include the compound , have been synthesized and evaluated for their kinase inhibitory activity . This suggests a potential application of the compound in the development of new anticancer drugs.

Synthesis of New Derivatives

The compound could be used as a starting point for the synthesis of a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .

Development of Biologically Active Compounds

Quinoxalines, including trifluoromethyl-containing quinoxalines like the compound , are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . They could be used in the synthesis of more complex biologically active compounds.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets, such as kinase insert domain-containing receptor (kdr) and signal transducer and activator of transcription 3 (stat3) . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

Similar compounds have been reported to inhibit the phosphorylation of stat3 . This inhibition is dependent on SHP-1, a protein tyrosine phosphatase, which is involved in the negative regulation of cellular processes .

Biochemical Pathways

The inhibition of stat3 can affect various cellular processes, including cell growth, differentiation, and apoptosis . The inhibition of KDR can affect angiogenesis, a process critical for tumor growth and metastasis .

Result of Action

The inhibition of stat3 and kdr can potentially lead to the suppression of tumor growth and metastasis .

properties

IUPAC Name |

1-(4-chlorophenyl)-3-[methyl-[3-(trifluoromethyl)quinoxalin-2-yl]amino]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N5O/c1-26(25-16(27)22-11-8-6-10(18)7-9-11)15-14(17(19,20)21)23-12-4-2-3-5-13(12)24-15/h2-9H,1H3,(H2,22,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIGQFSEEKWADY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2367880.png)

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2367883.png)

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)

![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)